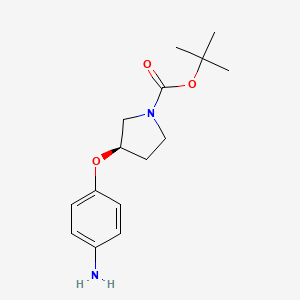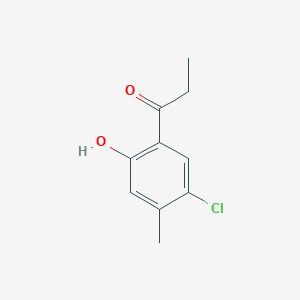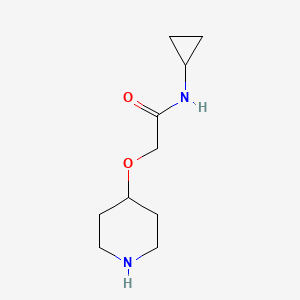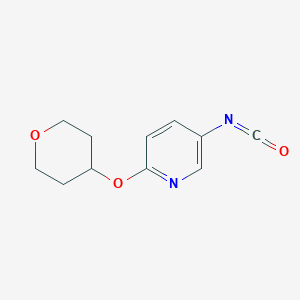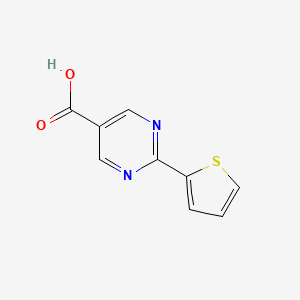![molecular formula C9H8N2O2 B1604234 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-19-7](/img/structure/B1604234.png)
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, also known as PPCA, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPCA is a pyrrolopyridine derivative that has been studied for its ability to modulate various biological pathways. In
Mechanism Of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is not fully understood, but it is thought to modulate various biological pathways. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which can result in the inhibition of cancer cell growth. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to improve glucose and lipid metabolism by activating PPARγ.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in vivo, which could provide valuable information for its clinical development. Finally, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid could be studied in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential.
Scientific Research Applications
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-8-6(3-10-5)7(4-11-8)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDSSJFLLOJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646794 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
CAS RN |
1000342-19-7 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



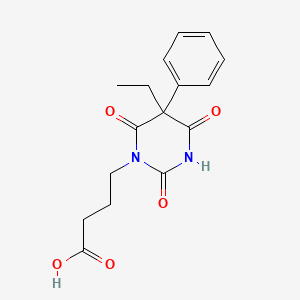
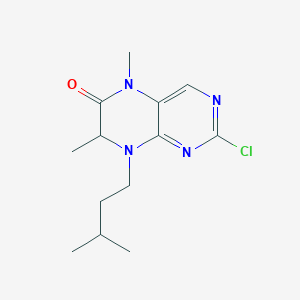
![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)
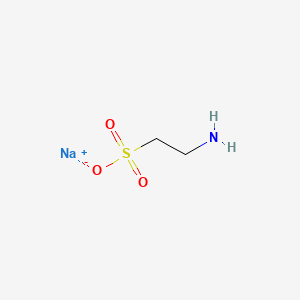

![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)
